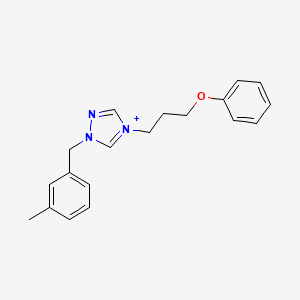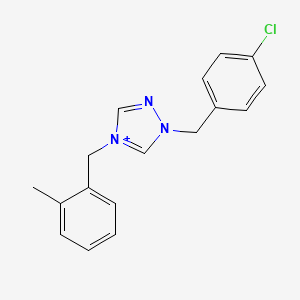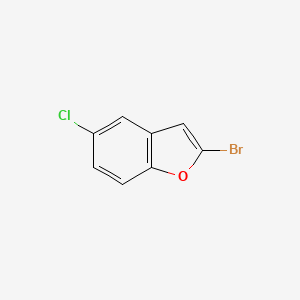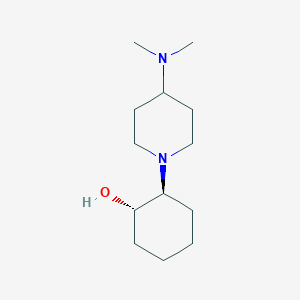![molecular formula C17H11BrN6S B13366836 3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the use of hydrazino functional groups undergoing cyclocondensation with acetylacetone to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the reproducibility of the desired compound.
化学反应分析
Types of Reactions
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . Additionally, the compound’s structure allows it to interact with DNA, potentially interfering with DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These derivatives have been studied for their anticancer properties and enzyme inhibition capabilities.
1,2,4-Triazole Derivatives: These compounds are known for their cytotoxic effects and potential as therapeutic agents.
Uniqueness
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its combination of multiple pharmacologically active moieties within a single molecule. This structural complexity allows for diverse interactions with biological targets, enhancing its potential as a versatile therapeutic agent.
属性
分子式 |
C17H11BrN6S |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
6-(4-bromophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11BrN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3 |
InChI 键 |
MCRVPSYGPQIAHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)


![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)

![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)


methanol](/img/structure/B13366824.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
